4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
Description
Properties
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-7(5-13(2)12-6)8-3-4-10-9(14)11-8/h3-5H,1-2H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMBGZXQFATPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NC(=S)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced by reacting the pyrazole derivative with thiourea under acidic conditions.
Subsequent Modifications: Further modifications, such as methylation, can be performed to introduce the methyl groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced to form amines.
Substitution: The pyrazole and pyrimidine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation of disulfides.
Amines: Produced by the reduction of the pyrimidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its antileishmanial and antimalarial properties. Its derivatives have shown promising results in preclinical studies.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the pyrazole and pyrimidine rings can bind to receptors or enzymes, modulating their activity.
Molecular Targets and Pathways:
Proteins: Interaction with cysteine residues in proteins.
Receptors: Binding to specific receptors involved in signaling pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Comparison with Similar Compounds
Pyrimidine-2-thiol derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with structurally analogous compounds:
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₉H₁₀N₄S | 206.27 | Not reported | Not reported | 1,3-dimethylpyrazole, -SH |
| 4-(4-methoxyphenyl)pyrimidine-2-thiol | C₁₁H₁₀N₂OS | 218.27 | 202 | 410.4 | 4-methoxyphenyl, -SH |
| 4-(1-adamantyl)pyrimidine-2-thiol | C₁₄H₁₈N₂S | 254.37 | Not reported | Not reported | Adamantyl group, -SH |
| 4-(2-thienyl)pyrimidine-2-thiol | C₈H₆N₂S₂ | 194.27 | Not reported | Not reported | Thiophene, -SH |
Key Observations :
- Thermal Stability : 4-(4-methoxyphenyl)pyrimidine-2-thiol exhibits a high melting point (202°C) and boiling point (410.4°C), likely due to its planar aromatic structure and intermolecular hydrogen bonding .
- Adamantyl Derivatives : The adamantyl-substituted analog (C₁₄H₁₈N₂S) demonstrates enhanced lipophilicity, which may improve membrane permeability in biological systems .
Biological Activity
4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
- Chemical Formula : C₁₂H₁₃N₅S
- CAS Number : 1528845-73-9
- Molecular Weight : 253.33 g/mol
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in cancer treatment and cell proliferation inhibition.
Antitumor Activity
Several studies have evaluated the antitumor properties of pyrazole derivatives. Notably, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver carcinoma) | TBD | |
| This compound | A549 (lung carcinoma) | TBD | |
| Cisplatin | HepG2 | 3.78 | |
| Cisplatin | A549 | 6.39 |
The above table summarizes the cytotoxic effects of this compound compared to the standard chemotherapy drug Cisplatin. The specific IC50 values for this compound are still being determined in ongoing studies.
The biological mechanisms through which this compound exerts its effects may include:
- Induction of Apoptosis : Similar pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways.
- Cell Cycle Arrest : Compounds in this class can interfere with cell cycle progression, leading to growth inhibition.
- Inhibition of Angiogenesis : Some studies suggest that pyrazole derivatives may inhibit the formation of new blood vessels in tumors.
Case Studies
A notable study involved the synthesis and evaluation of various pyrazole derivatives against cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced biological activity:
Study Findings
In a recent investigation into novel pyrazole derivatives:
Q & A
Q. What are the standard synthetic routes for 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with thiourea under basic conditions. A common protocol involves refluxing a mixture of 1,3-dimethylpyrazole-substituted chalcone (0.01 mol), thiourea (0.01 mol), and KOH (1 g) in ethanol for 6 hours, followed by cooling and isolation via ice quenching . Reaction parameters such as solvent polarity (ethanol vs. dioxane), temperature (reflux vs. room temperature), and catalyst loading (KOH vs. NaOH) critically impact yield. For example, ethanol as a solvent enhances solubility of intermediates, while prolonged reflux (>8 hours) may degrade thermally sensitive substituents.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: 1H/13C NMR and IR spectroscopy are primary tools. The pyrimidine-2-thiol moiety shows a characteristic IR S-H stretch at ~2550 cm⁻¹, though this may vanish if tautomerization occurs (e.g., thione-thiol equilibrium) . In NMR, the pyrazole methyl groups appear as singlets at δ 2.5–3.0 ppm (1H), while the pyrimidine C-2 thiol proton resonates at δ 13.5–14.0 ppm (if present). For ambiguous cases, mass spectrometry (HR-MS) confirms molecular ion peaks and isotopic patterns .
Q. How are bioactivity assays (e.g., antimicrobial, antitumor) designed for this compound?
Methodological Answer: Antimicrobial activity is evaluated via agar diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values calculated . Antitumor assays often use MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values derived from dose-response curves. Positive controls (e.g., ciprofloxacin for antimicrobial, doxorubicin for antitumor) validate experimental setups .
Advanced Research Questions
Q. How can structural modifications to the pyrazole or pyrimidine rings enhance bioactivity?
Methodological Answer: Substituent effects are systematically studied via SAR (Structure-Activity Relationship) analysis. For instance:
- Pyrazole ring: Electron-withdrawing groups (e.g., -NO2 at C-3) increase antimicrobial potency by enhancing electrophilicity .
- Pyrimidine ring: Morpholine or triazole substitutions at C-4 improve solubility and target binding (e.g., kinase inhibition) .
- Thiol group: Alkylation (e.g., -SCH3) or oxidation to disulfides can modulate redox activity and cytotoxicity .
Q. How do reaction conditions (e.g., POCl3, DMF) influence regioselectivity in pyrimidine-thiol derivatization?
Methodological Answer: POCl3/DMF (Vilsmeier–Haack conditions) selectively phosphorylate pyrimidine N-atoms, enabling nucleophilic substitution at C-2 or C-4. For example, in the synthesis of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, POCl3 (3 equiv) at 70°C for 5 hours promotes cyclization without oxidizing the thiol group . Competing pathways (e.g., sulfonation vs. phosphorylation) are minimized by controlling stoichiometry and temperature.
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., divergent IC50 values)?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line passage number, culture conditions). To standardize results:
Use authenticated cell lines (e.g., ATCC-validated).
Normalize data to internal controls (e.g., % viability relative to untreated cells).
Validate findings with orthogonal assays (e.g., apoptosis markers alongside MTT).
For instance, a 2-fold IC50 variation in antitumor activity may reflect differences in serum concentration (e.g., 5% FBS vs. 10% FBS) during testing .
Q. What computational methods support the design of this compound analogs?
Methodological Answer: Docking studies (AutoDock Vina, Schrödinger) predict binding modes to targets like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV. QSAR models (e.g., CoMFA) correlate substituent descriptors (logP, polar surface area) with bioactivity. MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
